2-Amino-4-methoxy-5-methylbenzoic acid
Overview
Description
2-Amino-4-methoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is a general reagent used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific context .
Mode of Action
It’s known that the compound can depress or disrupt cell membrane integrity, which could be part of its mechanism of action .
Result of Action
It’s known that the compound can depress or disrupt cell membrane integrity , which could lead to various cellular effects.
Biochemical Analysis
Biochemical Properties
2-Amino-4-methoxy-5-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . These interactions are crucial for the synthesis of these compounds, which have various applications in medicinal chemistry.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, it can influence the synthesis of peptides by interacting with specific enzymes involved in peptide synthesis . This interaction can lead to alterations in gene expression and metabolic pathways, ultimately affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been observed to inhibit certain enzymes involved in the synthesis of quinazolinedione . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects have also been observed at high doses, indicating the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been observed to interact with enzymes involved in the synthesis of substituted isoquinolinonaphthyridines and quinazolinones . These interactions can affect metabolic flux and metabolite levels, ultimately influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-amino-4-methoxy-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGNJASPRYOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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